[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone
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Overview
Description
[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrole ring, and a pyridine ring, each contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes to optimize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantylcarbonyl)-N’-(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)thiourea
- 3-Methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, [3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone stands out due to its unique combination of ring systems and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[3-(1-methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-18-7-3-4-13(18)14-11-21-9-8-19(14)16(20)12-5-6-17-15(10-12)22-2/h3-7,10,14H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVKTFELKCZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2COCCN2C(=O)C3=CC(=NC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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